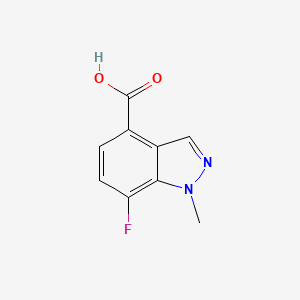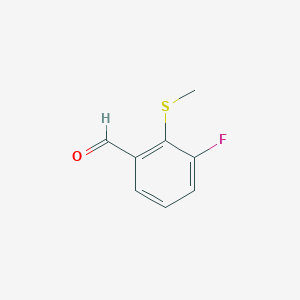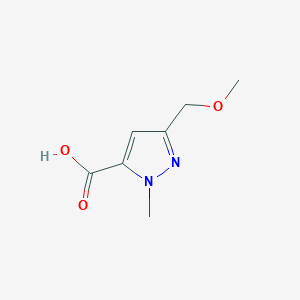
5-(Methoxymethyl)-2-methyl-pyrazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(Methoxymethyl)-2-methyl-pyrazole-3-carboxylic acid, also known as 5-MMP, is a versatile and widely used chemical compound in scientific research. It is a pyrazole derivative, an organic compound that is composed of nitrogen, hydrogen, and carbon. 5-MMP is used in various laboratory experiments and applications due to its unique properties and ability to react with other compounds.
Scientific Research Applications
Suzuki–Miyaura Cross-Coupling Reactions
One of the primary applications of pyrazole carboxylic acids is in Suzuki–Miyaura cross-coupling reactions. These reactions are pivotal in creating carbon-carbon bonds, which are fundamental in organic synthesis. The pyrazole carboxylic acid derivatives can act as precursors for organoboron reagents, which are essential for these coupling reactions due to their stability and functional group tolerance .
Biocatalysis and Biomass Conversion
Pyrazole carboxylic acids can be utilized in biocatalytic processes to produce biofuels and polymer precursors from biomass-derived furans. This application leverages the metabolic diversity of microorganisms to convert furans into valuable chemicals, offering a sustainable alternative to petroleum-based products .
Drug Discovery and Medicinal Chemistry
In drug discovery, pyrazole carboxylic acids are valuable intermediates for synthesizing various biologically active compounds. Their pyrrole alkaloid derivatives have been identified in traditional herbal medicines and are associated with antihepatotoxic, antioxidant, and neuroprotective activities .
Organic Synthesis and Homologation Reactions
These compounds are also used in organic synthesis, particularly in homologation reactions where they can be transformed into more complex molecules. This includes the formal anti-Markovnikov alkene hydromethylation, which is a valuable transformation in synthetic chemistry .
properties
IUPAC Name |
5-(methoxymethyl)-2-methylpyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c1-9-6(7(10)11)3-5(8-9)4-12-2/h3H,4H2,1-2H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPUCXPHRHDWXDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)COC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

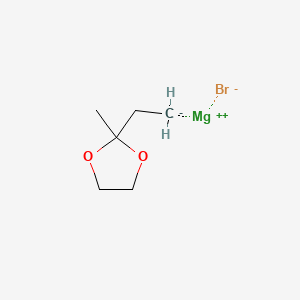
![4-(5-Thioxo-4,5-dihydro-[1,2,4]oxadiazol-3-yl)-benzoic acid](/img/structure/B6318235.png)
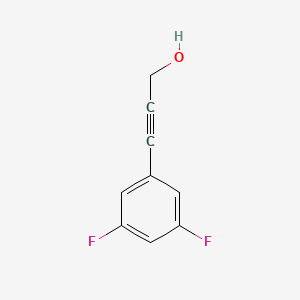
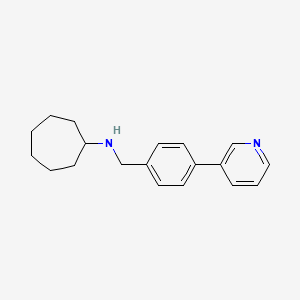
![Cycloheptyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6318241.png)
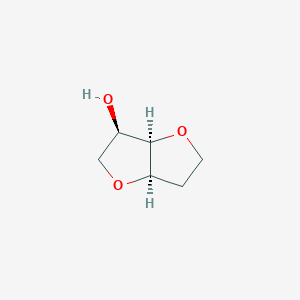
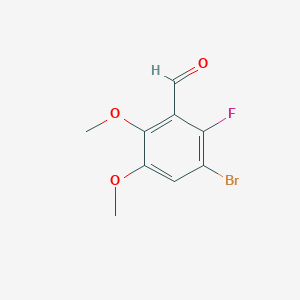
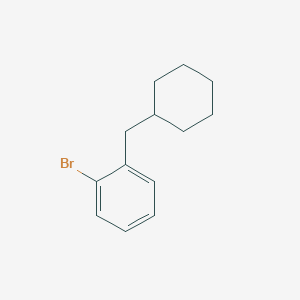
![Benzyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B6318264.png)
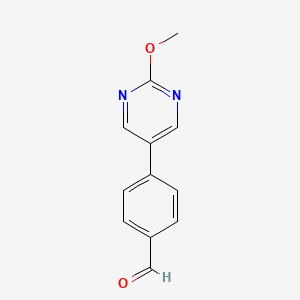
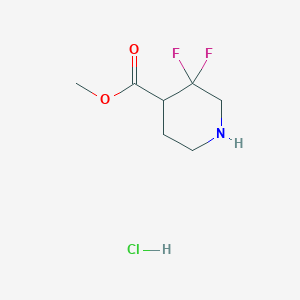
![2-Chloro-5H,7H-6-thieno[3,4-d]pyrimidine-6,6-dione](/img/structure/B6318290.png)
